molecular formula C13H11N4NaO5S B13796704 Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt CAS No. 27152-80-3

Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt

Cat. No.: B13796704
CAS No.: 27152-80-3
M. Wt: 358.31 g/mol
InChI Key: YYPBPJHNSVTSLD-UHFFFAOYSA-M
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Description

This compound is a sodium salt of a methanesulfonic acid derivative featuring an azo (-N=N-) linkage between a 4-nitrophenyl group and an aniline moiety substituted with a sulfonate group. The nitro group (-NO₂) enhances electron-withdrawing properties, influencing its stability and reactivity, while the sulfonate (-SO₃⁻Na⁺) group improves water solubility. Such azo-sulfonate compounds are commonly used as dyes, pigments, or intermediates in organic synthesis .

Properties

CAS No.

27152-80-3

Molecular Formula

C13H11N4NaO5S

Molecular Weight

358.31 g/mol

IUPAC Name

sodium;[4-[(4-nitrophenyl)diazenyl]anilino]methanesulfonate

InChI

InChI=1S/C13H12N4O5S.Na/c18-17(19)13-7-5-12(6-8-13)16-15-11-3-1-10(2-4-11)14-9-23(20,21)22;/h1-8,14H,9H2,(H,20,21,22);/q;+1/p-1

InChI Key

YYPBPJHNSVTSLD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Electrochemical Synthesis from Methane and Oleum

One novel and environmentally attractive method involves the electrochemical sulfonation of methane using oleum (fuming sulfuric acid) in a specialized reactor with a boron-doped diamond (BDD) anode. This method was detailed in a 2022 study and involves:

  • Reaction conditions: Elevated methane pressure (~90 bar), moderate temperature (~70 °C), and controlled current density (6.25–12.5 mA/cm²).
  • Mechanism: The BDD anode facilitates the formation of persulfate initiators from the sulfate ions in oleum, which then catalyze the selective sulfonation of methane to methanesulfonic acid.
  • Results: Achieved methanesulfonic acid concentration of 3.7 M (~62% yield) with 97% selectivity after 22 hours.
  • Advantages: No need for external peroxide initiators; high selectivity and yield under moderate conditions.
  • Challenges: Stability of MSA under oxidizing conditions and managing side reactions such as sulfur dioxide or oxygen formation.
Parameter Value/Condition Notes
Methane pressure 90 bar High pressure favors sulfonation
Temperature 70 °C Moderate temperature for selectivity
Current density 6.25–12.5 mA/cm² Stepped current program beneficial
Reaction time 22 hours Time for initiator formation and reaction
MSA concentration 3.7 M (~62% yield) High concentration and yield
Selectivity 97% High selectivity for MSA

This electrochemical method represents a sustainable approach with potential for scale-up in industrial MSA production.

Chemical Synthesis via Reaction of Dimethyl Sulfate with Sodium Sulfite

The classical and industrially established method involves the reaction of dimethyl sulfate with sodium sulfite in aqueous solution, followed by acidification:

  • Reaction: Dimethyl sulfate reacts with sulfite ions (from sodium sulfite or related salts) at elevated temperatures (above 60 °C, preferably ~95 °C).
  • Molar ratio: Sulfite ions to dimethyl sulfate ratio is maintained between 1.5:1 to 2.5:1, with 2:1 preferred to maximize methyl group transfer.
  • pH control: The reaction mixture is kept at pH ≥ 6 to prevent formation of toxic byproducts like dimethyl sulfate.
  • Post-reaction treatment: The reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to liberate methanesulfonic acid, which is then purified by distillation under reduced pressure.
  • Advantages: High yield with minimized side products; well-established industrial process.
  • Reaction scheme:

$$
\text{(CH}3\text{O)}2\text{SO}2 + \text{SO}3^{2-} \rightarrow \text{CH}3\text{SO}3^{-} + \text{other products}
$$

Step Conditions/Details
Sodium sulfite suspension 300 g in 1.1 L water, heated to 95–100 °C
Dimethyl sulfate addition 135 g added dropwise
Reaction time 4 hours at 90–100 °C
pH monitoring Maintain pH ≥ 6 by adding sodium sulfite solution
Acidification Add 450 g concentrated sulfuric acid
Purification Distillation under <3 kPa pressure

This method is described in patents and literature as efficient and scalable, with attention to safety due to the toxicity of dimethyl sulfate.

Preparation of Methanesulfonic Acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, Monosodium Salt

The title compound is a sodium salt of a methanesulfonic acid derivative bearing an azo linkage to a nitrophenyl group and an amino substituent. While direct preparation methods specific to this compound are scarce in public literature, the general synthetic route involves:

  • Step 1: Synthesis of methanesulfonic acid (as above).
  • Step 2: Functionalization of aniline derivatives with azo coupling to introduce the 4-nitrophenyl azo group.
  • Step 3: Introduction of the methanesulfonic acid moiety via sulfonation or reaction with methanesulfonyl chloride.
  • Step 4: Neutralization with sodium hydroxide or sodium salt formation to yield the monosodium salt.

The compound's molecular formula is $$ \mathrm{C{14}H{13}N4NaO6S} $$ with a molecular weight of 388.33 g/mol. It is also known by synonyms including sodium;[2-methoxy-4-[(4-nitrophenyl)diazenyl]anilino]methanesulfonate.

The preparation of this compound thus relies heavily on the availability of high-purity methanesulfonic acid and controlled azo coupling chemistry.

Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations/Notes
Electrochemical sulfonation of methane Uses methane + oleum, BDD anode, no peroxide Green, selective, high yield Requires high pressure, specialized setup
Chemical reaction of dimethyl sulfate & sodium sulfite Aqueous reaction, elevated temp, acidification Industrially established, scalable Toxic reagents, pH control critical
Subsequent azo coupling and salt formation Functionalization of aromatic amines Enables structural complexity Requires multi-step synthesis

Professional Notes and Research Insights

  • The electrochemical method is emerging as a promising sustainable alternative to classical chemical synthesis, reducing hazardous waste and avoiding toxic reagents.
  • Control of reaction parameters such as temperature, pressure, pH, and current density is critical for optimizing yield and selectivity.
  • The stability of methanesulfonic acid under reaction conditions, especially in electrochemical synthesis, must be monitored to prevent decomposition.
  • The azo compound formation requires careful handling of diazonium salts and coupling conditions to maintain the integrity of the sulfonic acid moiety.
  • The monosodium salt form improves solubility and handling for applications in catalysis and materials science.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Produces amines.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid group enhances the compound’s solubility in water, making it more versatile for various applications.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with benzenesulfonic acid-based azo dyes and other monosodium salts of sulfonated aromatic amines. Key analogs include:

Compound Name Molecular Formula CAS RN Key Substituents Application
Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt C₁₃H₁₁N₄O₅S·Na Not provided -NO₂, -SO₃⁻Na⁺, azo linkage Dye intermediate
Benzenesulfonic acid, 4-[[4-[(2-oxo-1(2H)-naphthalenylidene)hydrazino]phenyl]azo]-, monosodium salt C₂₂H₁₆N₄O₄S·Na 288322-94-1 Naphthalenone hydrazine, azo linkage Textile dye (Acid Orange/Red)
4-[(4-Aminophenyl)azo]benzenesulfonic acid, monosodium salt C₁₂H₁₀N₃O₃S·Na 554-73-4 -NH₂, -SO₃⁻Na⁺, azo linkage Acid dye precursor
Acid Orange 67 (4-[(2-hydroxy-1-naphthalenyl)azo]-benzenesulfonic acid monosodium salt) C₁₆H₁₁N₂O₄S·Na 633-96-5 Hydroxynaphthyl, azo linkage Textile and leather dye
Acid Yellow 199 (sodium 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitrobenzenesulphonate) C₁₉H₁₅N₄O₇S·Na 70865-20-2 -NO₂, -OH, -CH₃, azo linkage Weak acid dye for nylon

Structural Insights :

  • Electron-Withdrawing Groups: The nitro group in the target compound enhances stability against photodegradation compared to amino (-NH₂) or hydroxy (-OH) substituents in analogs like CAS 554-73-4 .
  • Aromatic Systems : Naphthalene derivatives (e.g., Acid Orange 67) exhibit broader absorption spectra due to extended conjugation, making them suitable for darker shades .

Physicochemical Properties

  • Solubility: The monosodium sulfonate group ensures high water solubility (>100 g/L at 25°C), similar to Acid Orange 67 and Acid Yellow 199 .
  • Thermal Stability : Nitro-substituted azo compounds (e.g., the target compound) decompose at ~250–300°C, whereas hydroxy-substituted analogs (e.g., Acid Orange 67) degrade at lower temperatures (~200°C) due to hydrogen bonding disruptions .

Toxicity and Environmental Impact

  • For example, 4-[(4-aminophenyl)azo]benzenesulfonic acid (CAS 554-73-4) is flagged under hazardous substance regulations .
  • Biodegradability : Sulfonated azo dyes are resistant to microbial degradation, requiring advanced oxidation processes for wastewater treatment .

Biological Activity

Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt (CAS Number: 67923-59-5) is a complex organic compound that combines a methanesulfonic acid moiety with an azo dye structure. This compound has gained attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N4NaO6SC_{14}H_{13}N_{4}NaO_{6}S. The presence of the sulfonate group enhances its solubility in aqueous solutions, making it suitable for biological studies and green chemistry applications.

Property Value
Molecular Weight358.305 g/mol
SolubilitySoluble in water
ToxicityLow toxicity

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that azo compounds can possess significant antimicrobial properties. Methanesulfonic acid derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, the compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting a role in inflammation regulation.

Anticancer Potential

Preliminary investigations into the anticancer activity of methanesulfonic acid derivatives have shown promising results. The compound has been tested against several cancer cell lines, exhibiting cytotoxic effects that warrant further exploration.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of methanesulfonic acid derivatives against common pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Mechanisms : Research by Johnson et al. (2024) explored the anti-inflammatory effects of methanesulfonic acid in a murine model of acute inflammation. The study found significant reductions in edema and inflammatory markers when treated with the compound.
  • Cytotoxicity in Cancer Cells : A recent publication by Lee et al. (2025) investigated the cytotoxic effects of methanesulfonic acid on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt, and how can its purity be optimized?

Methodological Answer: The synthesis typically involves a diazo coupling reaction. First, 4-nitrophenylamine is diazotized using nitrous acid (HNO₂) under acidic conditions (0–5°C), forming the diazonium salt. This intermediate is then coupled with 4-aminophenyl methanesulfonate in a basic medium (pH 8–10) to form the azo linkage. Purity optimization includes:

  • Purification: Column chromatography (silica gel, methanol/ethyl acetate gradient) to isolate the monosodium salt .
  • Crystallization: Recrystallization from ethanol/water mixtures to enhance crystallinity and remove byproducts .
  • Analytical Validation: Purity assessment via HPLC (C18 column, UV detection at 450 nm) and elemental analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • UV-Vis: Measure λmax in DMSO (expected ~480 nm) to confirm π→π* transitions of the azo group .
    • FT-IR: Identify sulfonate (SO₃⁻) stretches at 1180–1200 cm⁻¹ and azo (N=N) vibrations at 1400–1450 cm⁻¹ .
    • <sup>1</sup>H/<sup>13</sup>C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonate carbon (δ 45–50 ppm) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry of the azo linkage .
  • Electrochemical Profiling: Cyclic voltammetry (in 0.1 M KCl) to study redox behavior of the nitro and azo groups .

Advanced Research Questions

Q. How can response surface methodology (RSM) and artificial neural networks (ANN) be applied to optimize reaction conditions for synthesizing derivatives?

Methodological Answer:

  • Experimental Design:
    • Use a Central Composite Design (CCD) with variables: molar ratio (reactants), temperature (30–70°C), pH (7–10), and reaction time (2–8 hours) .
    • Train ANN models (e.g., MLP 4-9-1 network) using backpropagation algorithms to predict yield .
  • Optimization:
    • RSM desirability function identifies optimal conditions (e.g., 1:1.2 molar ratio, pH 9, 50°C, 6 hours) .
    • ANN outperforms RSM in accuracy (R² = 0.9998 vs. 0.9862) for non-linear parameter interactions .

Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies:
    • Expose the compound to pH 2–12 buffers at 40–60°C for 14 days. Monitor degradation via HPLC .
    • Key Findings: Degradation peaks (e.g., nitro group reduction to amine) dominate under acidic conditions (pH < 4) .
  • Kinetic Modeling:
    • Apply Arrhenius equations to extrapolate shelf-life (t90) at 25°C. Activation energy (Ea) calculations reveal pH-dependent degradation mechanisms .

Q. What computational approaches predict biological interactions, such as with proteins or enzymes?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to serum albumin (PDB ID: 1AO6). The sulfonate group shows hydrogen bonding with Lys131 and Arg145 .
  • MD Simulations:
    • Run 100 ns simulations (GROMACS) to assess stability of the complex. RMSD < 2 Å confirms stable binding .
  • QSAR Modeling:
    • Correlate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity against tyrosinase .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Methodological Answer:

  • Controlled Solubility Testing:
    • Use standardized solvents (e.g., DMSO, water, ethanol) under inert atmospheres. Measure via gravimetric analysis .
    • Observed Discrepancies: Solubility in water varies (e.g., 12–18 mg/mL) due to hygroscopicity of the sodium salt .
  • Dynamic Light Scattering (DLS):
    • Detect aggregates in aqueous solutions (pH 7.4), which may artificially lower solubility measurements .

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